Bienvenue dans la boutique en ligne BenchChem!

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate

CYP2D6 inhibition Drug-drug interaction Scaffold optimization

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate (CAS 1057855-79-4) is a partially saturated 1,6-naphthyridine derivative bearing a methyl ester at the 2-position (C₁₀H₁₂N₂O₂, MW 192.21). The compound belongs to the tetrahydronaphthyridine class, a privileged scaffold in medicinal chemistry that features a dual-nitrogen heterocyclic core—a structural feature that distinguishes it from the more common tetrahydroisoquinoline (single-nitrogen) building blocks.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 1057855-79-4
Cat. No. B2698809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate
CAS1057855-79-4
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(CNCC2)C=C1
InChIInChI=1S/C10H12N2O2/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9/h2-3,11H,4-6H2,1H3
InChIKeyYQMKMEVFIVFPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate (CAS 1057855-79-4): A Dual-Nitrogen Heterocyclic Building Block for Kinase and Integrase Drug Discovery


Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate (CAS 1057855-79-4) is a partially saturated 1,6-naphthyridine derivative bearing a methyl ester at the 2-position (C₁₀H₁₂N₂O₂, MW 192.21) . The compound belongs to the tetrahydronaphthyridine class, a privileged scaffold in medicinal chemistry that features a dual-nitrogen heterocyclic core—a structural feature that distinguishes it from the more common tetrahydroisoquinoline (single-nitrogen) building blocks [1]. This scaffold has been validated across multiple drug discovery programs, including HIV-1 integrase allosteric inhibitors, RORγt inverse agonists, CXCR4 antagonists, and CDK4/6 inhibitors [2]. The methyl ester functionality serves as a versatile synthetic handle for downstream derivatization via hydrolysis, amidation, or reduction, while the saturated ring system offers improved physicochemical properties relative to fully aromatic naphthyridine analogs [3]. Commercially, the compound is available from multiple vendors at purities ranging from 95% to 98% .

Why Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate Cannot Be Replaced by Generic Tetrahydroisoquinoline or Naphthyridine Analogs


The presence of two nitrogen atoms in the 1,6-naphthyridine core fundamentally alters both the electronic structure and the biological interaction profile of this compound class compared to single-nitrogen tetrahydroisoquinoline (THIQ) analogs [1]. Critically, the introduction of the second nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring has been shown to greatly reduce inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme—a major drug-metabolizing enzyme responsible for eliminating approximately 25% of marketed drugs [2]. This reduction in CYP2D6 liability is not achievable with the isoquinoline scaffold alone and represents a scaffold-level advantage that cannot be replicated by simple substitution on a THIQ core [1]. Furthermore, the specific 2-carboxylate methyl ester regioisomer cannot be substituted by the 7-carboxylate isomer (CAS 2567489-18-1) or the free carboxylic acid (CAS 877861-62-6), as each presents distinct reactivity, solubility, and hydrogen-bonding profiles that dictate compatibility with downstream synthetic sequences [3]. The saturated 5,6,7,8-tetrahydro ring system also confers conformational flexibility and improved solubility compared to the fully aromatic methyl 1,6-naphthyridine-2-carboxylate (CAS 338760-63-7), making it a preferred intermediate for programs requiring balanced physicochemical properties [4].

Quantitative Differentiation Evidence for Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate (CAS 1057855-79-4)


CYP2D6 Inhibition Liability: Tetrahydronaphthyridine Scaffold vs. Tetrahydroisoquinoline Scaffold

In a systematic scaffold-hopping study, Jecs et al. (2022) demonstrated that replacing the tetrahydroisoquinoline (THIQ) core of CXCR4 antagonist TIQ15 with a 5,6,7,8-tetrahydro-1,6-naphthyridine core greatly reduced inhibition of CYP2D6 [1]. The first-generation THIQ-based compound TIQ15 exhibited significant CYP2D6 inhibition, whereas the isomeric tetrahydronaphthyridine series, including lead compound 12a, demonstrated substantially diminished CYP2D6 activity [1]. This reduction in CYP2D6 liability was achieved without sacrificing CXCR4 antagonist potency, as compound 30 (a further optimized tetrahydronaphthyridine) maintained potent CXCR4 antagonism (IC₅₀ = 24 nM) and HIV entry inhibition (IC₅₀ = 7 nM) [1]. While the published data are for elaborated tetrahydronaphthyridine derivatives rather than the methyl ester building block itself, the CYP2D6-sparing effect is a scaffold-intrinsic property conferred by the dual-nitrogen naphthyridine core, directly relevant to programs selecting between THIQ and naphthyridine building blocks [1].

CYP2D6 inhibition Drug-drug interaction Scaffold optimization

Synthetic Efficiency: One-Step Quantitative Yield via Adapted Vilsmeier Conditions

A protocol for the one-step synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate in quantitative yield using adapted Vilsmeier conditions has been reported by Jaster et al. (2023) [1]. The product was characterized by comprehensive spectroscopic methods including ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy, with detailed spectral data provided [1]. This single-step methodology contrasts with multi-step synthetic routes required for many related naphthyridine carboxylate derivatives. For comparison, the synthesis of the regioisomeric methyl (7R)-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate requires a multi-step sequence with chiral resolution, and the ethyl ester analog typically requires a separate esterification step from the carboxylic acid precursor [2]. The quantitative yield and operational simplicity of the Vilsmeier approach reduce both the cost of goods and the time to delivery for procurement.

Synthetic methodology Process chemistry Vilsmeier reaction

Scaffold Validation Across Five Distinct Therapeutic Programs vs. Narrower Analog Profiles

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold (the core of CAS 1057855-79-4) has been independently validated across at least five distinct therapeutic target classes: (1) HIV-1 integrase allosteric site inhibition—Peese et al. (2019) reported a series with potent antiviral activity in cell culture, with co-crystal structures deposited in the PDB (6NCJ) confirming the binding mode [1]; (2) RORγt inverse agonism—TAK-828F, a potent, selective, and orally available clinical candidate developed by Takeda, utilizes this scaffold [2]; (3) CXCR4 antagonism—compound 30 (IC₅₀ = 24 nM for CXCR4, IC₅₀ = 7 nM for HIV entry) with 27% oral bioavailability in mice [3]; (4) CDK4/6 inhibition—compound 28 demonstrated excellent in vitro potency with high selectivity over CDK1 and in vivo tumor growth inhibition in Colo-205 xenograft models [4]; and (5) acetylcholinesterase inhibition—bridged tetrahydronaphthyridine analogs of huperzine A were synthesized and evaluated [5]. In contrast, the closely related methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS 185057-00-5) lacks the second nitrogen atom and has not demonstrated comparable breadth of target engagement across these therapeutically relevant targets [6].

Scaffold versatility Drug discovery Target class coverage

Methyl Ester Reactivity Advantage: Enabling Amide and Acid Diversification vs. Ethyl Ester and Free Acid Analogs

The methyl ester at the 2-position of CAS 1057855-79-4 provides a balanced reactivity profile for downstream diversification. Methyl esters are generally more reactive toward nucleophilic acyl substitution (aminolysis, hydrolysis) than ethyl esters due to reduced steric hindrance, while being more stable toward premature hydrolysis than tert-butyl esters [1]. The synthesis of TAK-828F, which shares the tetrahydronaphthyridine scaffold with the target compound, proceeds through an analogous methyl ester intermediate (compound 6 in the Takeda synthesis) followed by hydrolysis to the carboxylic acid and subsequent amide coupling [2]. In contrast, the free carboxylic acid analog (CAS 1361381-50-1) requires activation (e.g., HATU, EDC) prior to coupling, adding a synthetic step, while the ethyl ester analog (CAS not publicly assigned for the exact 2-carboxylate ethyl ester) exhibits slower aminolysis kinetics [1]. The hydrochloride salt form (CAS for the HCl salt: not publicly confirmed as a distinct CAS) is also commercially available for programs requiring water-soluble forms . Commercial availability of the methyl ester at 95–98% purity from multiple vendors (including Fisher Scientific, AKSci, Leyan, and MolCore) ensures supply chain redundancy .

Ester reactivity Derivatization handle Medicinal chemistry

Optimal Procurement and Application Scenarios for Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate


Kinase Inhibitor Lead Generation Requiring Reduced CYP2D6 Drug-Drug Interaction Risk

For medicinal chemistry programs targeting kinases (CDK4/6, CK2, or related AGC-family kinases) where CYP2D6 inhibition has been identified as a liability in a tetrahydroisoquinoline-based lead series, methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate (CAS 1057855-79-4) serves as the optimal scaffold-switch building block. As demonstrated by Jecs et al. (2022), converting the THIQ core to the tetrahydronaphthyridine core greatly reduces CYP2D6 inhibition while maintaining target potency [1]. The methyl ester handle at the 2-position enables rapid parallel library synthesis via amide coupling or hydrolysis to the carboxylic acid for subsequent diversification [2]. The one-step quantitative synthetic accessibility of this building block further ensures cost-effective procurement for library-scale chemistry [3].

HIV-1 Integrase Allosteric Inhibitor Development Requiring LEDGF/p75 Site Binding

Programs targeting the LEDGF/p75 allosteric binding site on HIV-1 integrase should prioritize the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, validated by Peese et al. (2019) with co-crystal structures (PDB 6NCJ) confirming the binding mode [1]. Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate provides the core scaffold with a functionalizable ester at the 2-position, enabling rapid exploration of structure-activity relationships (SAR) around the critical pharmacophoric elements identified in the crystallographic studies [1]. The scaffold's demonstrated ability to promote aberrant integrase multimerization—a mechanism distinct from active-site strand-transfer inhibitors—offers a differentiated mode of action for combating resistance [1].

Th17-Mediated Autoimmune Disease Programs (RORγt Inverse Agonism)

Building on the clinical validation of the tetrahydronaphthyridine scaffold in TAK-828F (Takeda's potent, selective, and orally bioavailable RORγt inverse agonist), research groups pursuing novel RORγt modulators for inflammatory bowel disease, rheumatoid arthritis, or psoriasis can utilize methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate as a versatile starting point [1]. The Tsuruoka et al. (2020) asymmetric synthesis of the TAK-828F scaffold, which proceeds through an analogous methyl ester intermediate, provides a validated synthetic route map for constructing chirally pure tetrahydronaphthyridine-based RORγt ligands [1]. The scaffold's demonstrated oral bioavailability in preclinical models (27% F in mice for the CXCR4 series; clinical advancement of TAK-828F to Phase 1) further supports its developability [2].

Antiviral Entry Inhibitor Programs Targeting CXCR4

For programs developing CXCR4 antagonists as HIV entry inhibitors or cancer metastasis blockers, the tetrahydronaphthyridine scaffold offers a quantitatively superior drug-like profile compared to the first-generation tetrahydroisoquinoline series [1]. Specifically, compound 30 achieved CXCR4 IC₅₀ = 24 nM, HIV entry IC₅₀ = 7 nM, PAMPA permeability of 309 nm/s, and oral bioavailability of 27% F in mice—a multi-parameter optimization that was enabled by the scaffold switch from THIQ to tetrahydronaphthyridine [1]. Procuring methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate as the core building block allows research teams to build upon this established SAR trajectory [1].

Quote Request

Request a Quote for Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.